molecular formula C12H15N3O4 B2960504 [2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine CAS No. 696616-88-3

[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine

Cat. No.: B2960504
CAS No.: 696616-88-3
M. Wt: 265.269
InChI Key: RQVOKXDGGGUFAE-UHFFFAOYSA-N
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Description

[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine: is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a morpholine ring, a nitro group, and an amine group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine typically involves the following steps:

    Morpholine Addition: The attachment of a morpholine ring through a carbonyl group.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in substitution reactions, especially at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Methyl-5-nitroaniline
  • 4-Morpholinylcarbonyl derivatives
  • 3-Nitrophenylamine derivatives

Properties

IUPAC Name

(3-amino-4-methyl-5-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-8-10(13)6-9(7-11(8)15(17)18)12(16)14-2-4-19-5-3-14/h6-7H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVOKXDGGGUFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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